molecular formula C15H23NO2 B3717022 2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B3717022
M. Wt: 249.35 g/mol
InChI Key: ADWLHYRPZAKXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C15H23NO2. This compound is characterized by its unique structure, which includes a cyclohexylamino group attached to a cyclohexane ring with two ketone functionalities. It is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of cyclohexylamine with a suitable precursor, such as 5,5-dimethylcyclohexane-1,3-dione. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reaction conditions include the use of solvents like ethanol or methanol and maintaining the reaction temperature at around 60-80°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of aniline to produce cyclohexylamine, which is then reacted with 5,5-dimethylcyclohexane-1,3-dione under optimized conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual ketone functionalities and cyclohexylamino group make it a versatile compound for various applications .

Properties

IUPAC Name

2-(cyclohexyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h10-11,17H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWLHYRPZAKXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2CCCCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 2
2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 3
2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 4
2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 5
2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 6
2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

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